molecular formula C18H24N2O B14622326 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one CAS No. 60260-61-9

3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one

Cat. No.: B14622326
CAS No.: 60260-61-9
M. Wt: 284.4 g/mol
InChI Key: YEAPQTBJVPUIJX-UHFFFAOYSA-N
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Description

3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one is a complex organic compound that features an indole moiety fused with a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.

    Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one is unique due to its fused indole and cyclooctane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

60260-61-9

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

3-amino-1-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)butan-1-one

InChI

InChI=1S/C18H24N2O/c1-13(19)12-18(21)20-16-10-5-3-2-4-8-14(16)15-9-6-7-11-17(15)20/h6-7,9,11,13H,2-5,8,10,12,19H2,1H3

InChI Key

YEAPQTBJVPUIJX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1C2=C(CCCCCC2)C3=CC=CC=C31)N

Origin of Product

United States

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